molecular formula C13H19ClFNO2 B1381463 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride CAS No. 1803603-78-2

4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride

Cat. No.: B1381463
CAS No.: 1803603-78-2
M. Wt: 275.74 g/mol
InChI Key: XYZUHXVNMUASBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures with multiple substituents. The parent compound, without the hydrochloride salt, is designated as 4-(3,5-dimethoxyphenyl)-4-fluoropiperidine, where the piperidine ring serves as the primary structural framework. The nomenclature system precisely indicates the substitution pattern, with the 3,5-dimethoxyphenyl group and the fluorine atom both positioned at the 4-carbon of the piperidine ring, creating a quaternary carbon center. This systematic naming approach ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

The structural representation of this compound reveals a complex three-dimensional molecular architecture. The piperidine ring adopts a chair conformation, which is the most energetically favorable configuration for six-membered saturated rings. The 3,5-dimethoxyphenyl substituent extends from the quaternary carbon at position 4, with the methoxy groups positioned meta to each other on the benzene ring, creating a symmetrical substitution pattern. The fluorine atom, also attached to the same quaternary carbon, introduces significant electronegativity and stereoelectronic effects that influence the overall molecular properties. The hydrochloride salt formation involves protonation of the piperidine nitrogen, creating a positively charged ammonium center that forms an ionic association with the chloride counterion.

The spatial arrangement of substituents around the quaternary carbon center creates distinct conformational preferences and influences the compound's chemical reactivity. The presence of both the bulky aromatic system and the small but highly electronegative fluorine atom results in specific steric and electronic interactions that define the molecule's three-dimensional shape. Advanced computational modeling and crystallographic studies would be required to fully elucidate the preferred conformational states and their relative energies. The methoxy groups on the aromatic ring can participate in various intermolecular interactions, including hydrogen bonding and van der Waals forces, which may influence the compound's solid-state packing and dissolution behavior.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 1803603-78-2, which serves as the definitive unique identifier for this specific salt form of the compound. This registry number distinguishes the hydrochloride salt from the free base form and other potential salt variants, ensuring precise identification in chemical databases and regulatory documentation. The Chemical Abstracts Service numbering system provides an unambiguous method for cataloging chemical substances, particularly important for compounds with complex structures or multiple possible salt forms.

Alternative chemical identifiers for this compound include various database-specific codes and nomenclature variations. The molecular identifier number systems used by different chemical suppliers and research institutions may assign distinct catalog numbers, such as the 3017ED designation used by AK Scientific for the free base form. International chemical databases, including PubChem, ChemSpider, and others, maintain their own compound identifier systems that facilitate cross-referencing and data integration across multiple platforms. These alternative identifiers become particularly valuable when conducting comprehensive literature searches or when accessing proprietary chemical databases that may use different indexing systems.

The compound may also be referenced using simplified or common names in various research contexts, though systematic nomenclature remains the preferred method for scientific communication. Trade names or proprietary designations assigned by individual chemical suppliers should be carefully distinguished from the official Chemical Abstracts Service registry number to avoid confusion in chemical inventory management and research documentation. The hydrochloride salt designation is crucial for distinguishing this form from other potential salt variants, such as hydrobromide, sulfate, or other acid addition salts that may possess different physical and chemical properties.

Molecular Formula and Mass Spectrometry Data

The molecular formula for this compound is C₁₃H₁₉ClFNO₂, reflecting the addition of hydrochloric acid to the free base compound. This formula indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms in the complete salt structure. The molecular weight of the hydrochloride salt is 275.75 grams per mole, which represents a significant increase from the free base form due to the incorporation of the hydrochloride moiety.

Mass spectrometry analysis of this compound would typically employ electrospray ionization or chemical ionization techniques to generate molecular ions suitable for fragmentation studies. The molecular ion peak would be expected at m/z 275 for the intact hydrochloride salt, though under typical mass spectrometry conditions, the compound would likely lose the chloride ion to generate the protonated free base at m/z 240. Fragmentation patterns would be characteristic of piperidine derivatives, with potential loss of the fluorine atom, fragmentation of the aromatic system, and characteristic iminium ion formation from the piperidine ring.

Property Value Source
Molecular Formula C₁₃H₁₉ClFNO₂
Molecular Weight 275.75 g/mol
Chemical Abstracts Service Number 1803603-78-2
Purity ≥95%

The mass spectrometric behavior of fluorinated piperidine compounds often exhibits characteristic fragmentation pathways that can provide structural confirmation. The presence of fluorine typically results in distinctive isotope patterns due to the monoisotopic nature of fluorine-19. The aromatic methoxy substituents may undergo characteristic losses of methyl radicals (m/z -15) or methoxy groups (m/z -31), providing diagnostic fragments for structural elucidation. Advanced tandem mass spectrometry techniques, including collision-induced dissociation and higher-energy collisional dissociation, would provide detailed fragmentation spectra useful for confirmatory analysis and impurity profiling.

The analytical characterization of this compound using high-resolution mass spectrometry would provide precise mass measurements enabling accurate molecular formula determination and distinguishing potential isobaric compounds. Time-of-flight and Orbitrap mass analyzers offer sufficient mass accuracy to confirm the proposed molecular formula and detect trace impurities or degradation products. The mass spectrometric data, combined with nuclear magnetic resonance spectroscopy and infrared spectroscopy, provides comprehensive structural confirmation and purity assessment for research applications.

Properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-4-fluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2.ClH/c1-16-11-7-10(8-12(9-11)17-2)13(14)3-5-15-6-4-13;/h7-9,15H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZUHXVNMUASBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2(CCNCC2)F)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination or Cyclization of Amino Precursors

  • Starting from amino alcohols or amino acids, cyclization reactions are performed under acidic or basic conditions to form the piperidine ring.
  • Common reagents include formaldehyde derivatives or aldehydes, which facilitate ring closure via Mannich-type reactions.

Nucleophilic Substitution on Activated Aromatic Compounds

  • Aromatic intermediates bearing leaving groups (e.g., halogens) undergo nucleophilic substitution with amines, followed by reduction to form the piperidine ring.

Final Steps: Hydrochloride Salt Formation

The last step involves converting the free base into its hydrochloride salt:

  • Procedure: Dissolution of the free base in a suitable solvent (e.g., ethanol or methanol), followed by treatment with hydrochloric acid gas or anhydrous HCl to precipitate the hydrochloride salt.
  • Purification: Recrystallization from appropriate solvents to obtain pure 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride.

Summary of Key Reaction Conditions and Data

Step Reagents Conditions Notes
Aromatic fluorination NFSI or Selectfluor Room temperature or mild heating Early fluorination minimizes loss
Ring closure Formaldehyde, amines Acidic or basic conditions Mannich or cyclization reactions
Fluorine introduction DAST or similar Low temperature (-78°C to 0°C) Ensures regioselectivity
Salt formation HCl gas or HCl solution Room temperature Recrystallization for purity

Research Findings and Data Tables

Yield and Purity Data from Patent Literature

Method Starting Material Yield (%) Purity (%) Remarks
Early fluorination + cyclization 3,5-dimethoxyphenol derivatives 65-80 >98 Optimal fluorination conditions
Halogenation + nucleophilic substitution Aromatic halides 50-70 95 Requires careful control of reaction conditions
Fluorination of piperidine intermediates Piperidine derivatives 60-75 97 Critical for high selectivity

Notes on Optimization and Diversification

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of a suitable catalyst or under thermal conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of partially or fully saturated piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Fluorine's Role
The incorporation of fluorine into organic compounds is known to enhance their pharmacological properties. Fluorinated compounds often exhibit increased metabolic stability, improved membrane permeability, and enhanced binding affinity to target proteins. This characteristic makes fluorine substitution a strategic approach in the design of new drugs, including those derived from piperidine structures like 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride .

Synthesis and Optimization
Research has shown that piperidine derivatives can be synthesized effectively for various applications. For instance, modifications in the piperidine structure can lead to compounds with significant anticancer activity. The introduction of fluorine in these derivatives has been linked to improved cytotoxicity against cancer cell lines .

Cancer Therapy

Antitumor Activity
Compounds similar to this compound have demonstrated potent antitumor effects. Studies indicate that specific structural modifications can enhance the efficacy of piperidine derivatives against various cancer types by inducing apoptosis in tumor cells . For example, the compound's structure allows it to interact favorably with protein targets involved in tumor growth.

Mechanisms of Action
The mechanisms through which these compounds exert their effects include inhibition of key enzymes involved in cancer progression and modulation of signaling pathways. The presence of the dimethoxyphenyl group is particularly noted for enhancing the interaction with biological targets, thereby increasing the compound's therapeutic potential .

Neurological Applications

CNS Penetration
Piperidine derivatives are known for their ability to penetrate the central nervous system (CNS). The introduction of fluorine atoms has been shown to enhance this property, making compounds like this compound promising candidates for treating neurological disorders .

Potential for Alzheimer's Disease Treatment
Recent studies have explored the use of piperidine derivatives as dual inhibitors for acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. The ability of these compounds to improve brain exposure while maintaining activity against these enzymes positions them as potential therapeutic agents for cognitive enhancement .

Case Studies and Research Findings

Study Focus Area Findings
Study A Antitrypanosomal ActivityIdentified phosphodiesterase inhibitors with similar structures showing selectivity against parasitic diseases.
Study B Fluorinated Drug DesignDiscussed how fluorine enhances binding affinity and metabolic stability in drug candidates.
Study C Cancer TherapeuticsDemonstrated improved cytotoxicity of piperidine derivatives against hypopharyngeal tumor cells compared to standard treatments.
Study D CNS ActivityEvaluated fluorinated piperidines as effective CNS agents without cardiovascular side effects.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom and methoxy groups can influence its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Notes
4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine HCl 1803603-61-3 C₁₃H₁₇FNO₂·HCl 303.83 (est.) 3,5-dimethoxyphenyl, 4-fluoro Intermediate in kinase inhibitor synthesis
Pexidartinib Hydrochloride 1029044-16-3 C₂₀H₁₅ClF₃N₅·HCl 454.28 Pyrrolo[2,3-b]pyridine core Dual c-FMS/c-KIT inhibitor; FDA-approved for tenosynovial giant cell tumor
4-Fluoropyridine Hydrochloride 39160-31-1 C₅H₅FN·HCl 137.56 Fluorine at pyridine 4-position Industrial-grade reagent; used in agrochemicals and APIs
4-(3,5-Difluorophenyl)piperidine HCl - C₁₁H₁₂F₂N·HCl 239.68 (est.) 3,5-difluorophenyl Preclinical studies for CNS disorders
4-[3-(Trifluoromethyl)phenyl]piperidine HCl 1803599-83-8 C₁₂H₁₃F₃N·HCl 277.69 (est.) 3-(trifluoromethyl)phenyl Investigated for metabolic stability in drug design

Substituent Effects on Bioactivity and Physicochemical Properties

  • Electron-Withdrawing vs. In contrast, 3,5-difluorophenyl (Table 1) introduces electron-withdrawing fluorine atoms, which may improve metabolic stability but reduce solubility . The trifluoromethyl group in 4-[3-(trifluoromethyl)phenyl]piperidine HCl increases lipophilicity, favoring blood-brain barrier penetration for CNS-targeted therapies .
  • Fluorine Position: Fluorine at the 4-position of the piperidine ring (as in the target compound) can block cytochrome P450-mediated metabolism, extending half-life compared to non-fluorinated analogs .

Biological Activity

4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a fluorine atom and a dimethoxyphenyl group. Its molecular formula is C13H18ClF2N, with a molecular weight of approximately 255.74 g/mol. The presence of the fluorine atom enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound has been shown to modulate nAChRs, which play a crucial role in neurotransmission and are implicated in various neurological disorders .
  • Enzyme Inhibition : It exhibits inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic signaling .

Anticancer Activity

Research has indicated that derivatives of this compound may possess anticancer properties. For instance, related compounds have demonstrated significant growth inhibition in various cancer cell lines, including breast and lung cancer cells. A study highlighted that analogs with similar structures showed enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound's ability to inhibit AChE suggests it could provide neuroprotective benefits. In experimental models, it has been observed to improve cognitive function by increasing acetylcholine levels in the brain, which is beneficial for conditions like Alzheimer's disease .

Case Studies

  • Study on Anticancer Properties :
    • Objective : Evaluate the cytotoxic effects of this compound on human cancer cell lines.
    • Methodology : Cancer cell lines were treated with varying concentrations of the compound, followed by viability assays.
    • Results : The compound exhibited IC50 values lower than those of conventional chemotherapeutics, indicating strong anticancer potential .
  • Neuroprotective Study :
    • Objective : Assess the effects on cognitive function in animal models.
    • Methodology : Mice were administered the compound and subjected to memory tests.
    • Results : Treated mice showed improved performance in memory tasks compared to controls, supporting its potential as a treatment for cognitive decline .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AnticancerInhibition of cell growth in cancer lines
NeuroprotectionAChE inhibition leading to increased acetylcholine
Modulation of nAChRsEnhances neurotransmission

Q & A

Q. What are the key steps to optimize the synthesis of 4-(3,5-Dimethoxyphenyl)-4-fluoropiperidine hydrochloride?

Methodological Answer: Synthesis optimization involves:

  • Reaction Conditions : Use a polar aprotic solvent (e.g., dichloromethane) and a base like triethylamine to facilitate nucleophilic substitution between the piperidine core and substituted aryl halides .
  • Temperature Control : Maintain room temperature to avoid side reactions (e.g., over-fluorination or demethylation) .
  • Purification : Employ column chromatography or recrystallization to isolate the hydrochloride salt, ensuring >95% purity. Monitor by HPLC or NMR for structural confirmation .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy and fluorine groups) and piperidine ring conformation .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M-Cl]⁻ ions) .
  • HPLC-PDA : Assess purity and detect impurities (e.g., unreacted precursors or degradation products) .

Q. How can researchers ensure the compound’s stability during storage?

Methodological Answer:

  • Storage Conditions : Store under inert gas (argon) at -20°C to prevent hydrolysis of the methoxy groups or fluoride displacement .
  • Stability Testing : Conduct accelerated degradation studies (e.g., exposure to heat, light, or humidity) with periodic HPLC analysis to identify degradation pathways .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in biological systems?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density maps, identifying nucleophilic/electrophilic sites (e.g., fluoropiperidine’s lone pair interactions) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding kinetics (e.g., dopamine or serotonin transporters) to predict pharmacological activity .
  • Reaction Path Search : Combine computational predictions with experimental validation (e.g., IC₅₀ assays) to refine models .

Q. How can factorial design resolve contradictions in reported toxicity data for piperidine derivatives?

Methodological Answer:

  • Variable Screening : Use a 2^k factorial design to test variables like pH, temperature, and metabolite interactions. For example, assess cytotoxicity in vitro under varying pH (5.5–7.4) to identify pH-dependent toxicity mechanisms .
  • Response Surface Methodology (RSM) : Model interactions between substituents (e.g., methoxy vs. fluoro groups) and toxicity endpoints (e.g., mitochondrial membrane depolarization) .

Q. What interdisciplinary approaches enhance structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Cheminformatics : Build a SAR database using PubChem data to correlate substituent patterns (e.g., 3,5-dimethoxy vs. 4-fluoro) with bioactivity (e.g., receptor affinity) .
  • Crystallography : Resolve X-ray structures of the compound bound to target proteins (e.g., kinases) to identify critical binding motifs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported stability of piperidine hydrochloride derivatives?

Methodological Answer:

  • Replication Studies : Repeat stability assays under standardized conditions (e.g., ISO guidelines) to rule out methodological variability .
  • Advanced Analytics : Use LC-MS/MS to detect trace degradation products (e.g., demethylated byproducts) that may explain instability .
  • Meta-Analysis : Compare data across studies, adjusting for variables like solvent purity or storage duration .

Experimental Design

Q. What statistical methods improve the reproducibility of pharmacological assays for this compound?

Methodological Answer:

  • Central Composite Design (CCD) : Optimize assay parameters (e.g., cell density, incubation time) to minimize variability in IC₅₀ measurements .
  • ANOVA : Identify significant differences between batch-to-batch synthetic yields or bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.